molecular formula C14H13ClF3N3 B1304664 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline CAS No. 401567-90-6

8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline

Cat. No.: B1304664
CAS No.: 401567-90-6
M. Wt: 315.72 g/mol
InChI Key: GYLMHFWBDILTEA-UHFFFAOYSA-N
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Description

8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, and anticancer properties

Biochemical Analysis

Biochemical Properties

8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enoyl-ACP reductase, an enzyme involved in fatty acid synthesis in bacteria . This inhibition disrupts the bacterial cell membrane, leading to cell death. Additionally, this compound interacts with DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria . By inhibiting these enzymes, the compound effectively halts bacterial growth and proliferation.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In bacterial cells, it disrupts cell membrane integrity and inhibits DNA replication, leading to cell death . In mammalian cells, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of enoyl-ACP reductase, DNA gyrase, and topoisomerase IV, inhibiting their enzymatic activities . This binding disrupts the normal functioning of these enzymes, leading to the inhibition of fatty acid synthesis and DNA replication in bacteria. In mammalian cells, this compound can activate caspase enzymes, leading to apoptosis . The compound also interacts with various signaling molecules, modulating cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, such as increased apoptosis and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antibacterial and anticancer activities with minimal toxicity . At higher doses, it can cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, leading to the formation of metabolites . These metabolites can further undergo conjugation reactions, resulting in their excretion from the body. The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its therapeutic efficacy and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can permeate cell membranes due to its lipophilic nature, allowing it to accumulate in different cellular compartments . Transporters such as P-glycoprotein can influence the compound’s distribution by facilitating its efflux from cells . Additionally, binding proteins can sequester the compound, affecting its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its effects. For example, the compound’s localization to mitochondria can promote apoptosis by inducing mitochondrial membrane permeabilization and cytochrome c release . Similarly, its presence in the nucleus can modulate gene expression by interacting with transcription factors and DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Properties

IUPAC Name

8-chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3N3/c15-10-3-1-2-9-11(21-6-4-19-5-7-21)8-12(14(16,17)18)20-13(9)10/h1-3,8,19H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLMHFWBDILTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC3=C2C=CC=C3Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401203025
Record name 8-Chloro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401567-90-6
Record name 8-Chloro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401567-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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